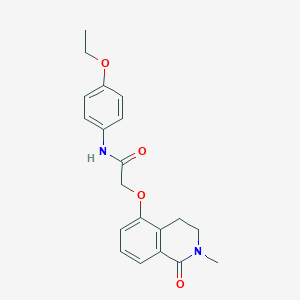

N-(4-ethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-15-9-7-14(8-10-15)21-19(23)13-26-18-6-4-5-17-16(18)11-12-22(2)20(17)24/h4-10H,3,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWZWCSZQQBOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl ring or the tetrahydroisoquinolin core. Key analogues include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Electronic Effects: The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy group, enhancing resonance stabilization of the acetamide moiety compared to the electron-withdrawing 4-bromo (BG16209) or 3-methyl () substituents. This may influence solubility, metabolic stability, and target binding .

Spectral and Physicochemical Data

Table 2: Comparative Spectral Data

- Target Compound : Predicted NMR signals align with aromatic protons (δ 6.8–7.4), ethoxy methylene (δ ~4.0), and methyl groups (δ 1.2–2.1). The 13C NMR would show carbonyl resonances near δ 170.

- Compound: Distinct morpholinone ring signals (e.g., δ 4.90 for ring protons) and acetyl resonance at δ 2.14 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Begin with condensation of 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide intermediate. Couple this with 4-ethoxyaniline via nucleophilic substitution .

- Purity control : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress. Final purification via column chromatography (gradient elution with CH₂Cl₂:MeOH) followed by recrystallization (ethanol/water) .

- Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) and elemental analysis .

Q. How can structural integrity and substituent positioning be confirmed post-synthesis?

- Analytical workflow :

- ¹H/¹³C NMR : Assign peaks for ethoxyphenyl (δ 1.3–1.4 ppm for CH₃, δ 4.0 ppm for OCH₂), tetrahydroisoquinoline (δ 2.5–3.2 ppm for CH₂ groups), and acetamide (δ 2.1 ppm for COCH₂) .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1660–1680 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical m/z (calculated using exact mass tools) .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Experimental design :

- Solubility screening : Test in DMSO (primary stock), ethanol, and PBS (pH 7.4) using shake-flask method at 25°C. Measure saturation concentration via UV-Vis spectroscopy .

- Stability assessment : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Data interpretation : Use kinetic models (first-order decay) to calculate half-life .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular docking : Perform AutoDock Vina simulations with target proteins (e.g., EGFR kinase PDB: 1M17). Compare binding energies (ΔG) of the ethoxyphenyl analog vs. methoxy or unsubstituted phenyl derivatives .

- SAR analysis : Synthesize analogs with varying substituents (e.g., -OCH₃, -Cl) and assay IC₅₀ values in enzyme inhibition assays. Use CoMFA/CoMSIA for 3D-QSAR modeling .

- Key finding : Ethoxy groups enhance hydrophobic interactions in pocket residues (e.g., Leu694 in EGFR), improving affinity by ~2-fold vs. methoxy analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Critical analysis framework :

- Assay standardization : Replicate conflicting studies under uniform conditions (e.g., cell lines, passage numbers, serum-free media). Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Mechanistic studies : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Pathway enrichment (KEGG/GO) clarifies primary vs. off-target effects .

- Dose-response reconciliation : Apply Hill equation modeling to distinguish biphasic effects (e.g., pro-survival at low doses vs. apoptotic at high doses) .

Q. How can metabolic pathways and potential toxicities be predicted early in development?

- In silico/in vitro pipeline :

- CYP450 metabolism : Use StarDrop’s DEREK Nexus to predict Phase I oxidation sites (e.g., ethoxy → hydroxy metabolite). Validate with human liver microsomes + NADPH, analyzed via LC-MS/MS .

- Reactive metabolite screening : Incubate with glutathione (GSH) and detect adducts via high-resolution MS. A >20% GSH depletion indicates hepatotoxicity risk .

- In vivo correlation : Compare predicted AUC (from PBPK modeling) with rodent PK studies to prioritize analogs for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.